
Pressinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pressinamide is a vasopressin analogue.
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Pressinamide’s mechanism of action?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In in vitro models (P), how does this compound (I) compare to [reference compound] (C) in inhibiting [specific pathway] (O) over a 24-hour exposure (T)?" This ensures specificity and alignment with experimental goals. Revise the question iteratively after a comprehensive literature review to avoid redundancy and incorporate gaps identified in existing studies .
Q. What are the best practices for designing initial experiments to assess this compound’s biological activity?
- Methodological Answer : Start with dose-response studies using standardized cell lines (e.g., HEK-293 or HepG2) to establish baseline efficacy. Include positive and negative controls to validate assay conditions. Prioritize reproducibility by documenting reagent sources, incubation times, and environmental variables (e.g., temperature, pH). Use pilot studies to optimize parameters before scaling up .
Q. How to conduct a systematic literature review on this compound’s structural analogs?
- Methodological Answer :
Extract keywords from your research objective (e.g., "this compound," "SAR [Structure-Activity Relationship]," "pharmacokinetics," "toxicity").
Use databases like PubMed and SciFinder with Boolean operators (e.g., This compound AND (synthesis OR metabolism)).
Filter results by relevance, citation count, and publication date (prioritize last 5 years but include seminal papers).
Organize findings using reference managers (e.g., Zotero) and annotate conflicting data for further analysis .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported pharmacological data across studies?
- Methodological Answer :
- Step 1 : Compare experimental conditions (e.g., cell types, assay protocols, solvent systems) from conflicting studies. Variations in bioavailability assays (e.g., plasma protein binding differences) may explain discrepancies.
- Step 2 : Replicate key experiments under standardized conditions. For example, re-test this compound’s IC₅₀ in parallel assays using identical cell lines and buffer compositions.
- Step 3 : Apply meta-analysis tools to quantify heterogeneity across datasets, adjusting for variables like sample size and measurement techniques .
Q. What strategies optimize this compound’s purity assessment in synthetic batches?
- Methodological Answer :
- Combine orthogonal analytical methods:
- HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
- Mass Spectrometry : Confirm molecular ions and detect byproducts via high-resolution MS.
- NMR : Assign peaks for stereochemical consistency (e.g., ¹H/¹³C NMR in DMSO-d₆).
- Validate methods per ICH guidelines, including linearity, precision, and LOD/LOQ calculations .
Q. How to design a statistically robust dose-response study for this compound’s in vivo efficacy?
- Methodological Answer :
- Experimental Design : Use a randomized block design with at least n=6 per group to account for biological variability. Include sham and vehicle controls.
- Statistical Analysis : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/ED₅₀. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
- Power Analysis : Pre-determine sample size using effect sizes from pilot data (α=0.05, power=0.8) .
Q. Data Presentation & Publication
Q. How to present this compound’s crystallographic data in a manuscript?
- Methodological Answer :
- Tables : Include unit cell parameters (a, b, c, α, β, γ), space group, R-factor, and deposition number (e.g., CCDC). Use footnotes to specify data collection temperature and refinement software.
- Figures : Provide ORTEP diagrams with thermal ellipsoids and labeling for key bond lengths/angles. Ensure resolution meets journal guidelines (e.g., ≤ 1.0 Å for high-quality structures) .
Q. What are the ethical considerations for citing conflicting studies on this compound’s toxicity?
- Methodological Answer : Acknowledge contradictions transparently in the Discussion section. Differentiate between methodological limitations (e.g., in vitro vs. in vivo models) and substantive findings. Use phrases like "While Study X reported hepatotoxicity at 10 μM, Study Y observed no effects below 50 μM; this may reflect differences in exposure duration or metabolic activation pathways" .
Q. Future Directions
Q. How to identify novel research avenues for this compound’s derivatives?
- Methodological Answer :
- Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for understudied targets (e.g., kinase isoforms).
- SAR Expansion : Synthesize derivatives with modifications to the core scaffold (e.g., halogenation, bioisosteres) and test against resistant cell lines.
- Collaborative Studies : Partner with pharmacokinetics labs to assess BBB permeability or metabolic stability in microsomal assays .
特性
CAS番号 |
27759-18-8 |
---|---|
分子式 |
C33H43N9O9S2 |
分子量 |
773.9 g/mol |
IUPAC名 |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
InChI |
InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChIキー |
FIOYAHRQRSQYSO-OOPVGHQCSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C=S)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N |
外観 |
Solid powder |
Key on ui other cas no. |
27759-18-8 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
XYFQNC |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cysteinyl-L-tyrosyl-phenylalanyl glutaminyl-asparaginyl-cysteinamide-cyclic (1-6)-disulfide pressinamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。